N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
Overview
Description
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Future Directions
The future research directions for “N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide” and similar compounds could involve further optimization of their structures to enhance their biological activities . Additionally, more in-depth studies could be conducted to elucidate their mechanisms of action and potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been associated with diverse pharmacological activities .
Mode of Action
It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .
Biochemical Pathways
It is known that 1,3,4-thiadiazole compounds can influence various pathways, including those involved in bacterial growth and inflammation .
Result of Action
Similar compounds have been found to have anti-tubercular activity, indicating potential cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group and subsequent acetylation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide is unique due to its specific structural features, such as the presence of both a thiadiazole ring and an acetamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-6(15)11-7-3-2-4-8(5-7)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,11,15)(H,12,13)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZRWHKPSCGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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